
Aranorosin
Vue d'ensemble
Description
Aranorosin est un nouveau composé antibiotique isolé du bouillon de fermentation de la souche fongique Pseudoarachniotus roseus . Il présente un large spectre d'activité biologique, notamment en tant qu'agent antifongique . Le composé a suscité un intérêt considérable en raison de sa structure chimique unique et de ses propriétés biologiques puissantes .
Méthodes De Préparation
Aranorosin est principalement produit par fermentation microbienne. La souche fongique Pseudoarachniotus roseus est cultivée dans des milieux spécifiques dans des conditions contrôlées pour produire de l'this compound . Le processus de fermentation implique le maintien de la souche fongique sur de l'agar de glucose Sabouraud et de l'agar YpSs, suivi du transfert de la culture dans un milieu de semence contenant de l'amidon soluble, de la farine de soja, du glucose, du carbonate de calcium, du chlorure de sodium, de l'extrait de levure et de la liqueur de maïs . Le milieu de production est ensuite inoculé avec la culture de semence et incubé sur un agitateur rotatif à 26°C pendant 72 heures .
Analyse Des Réactions Chimiques
Hypervalent Iodine-Mediated Oxidative Hydroxylation
A pivotal step in aranorosin’s synthesis involves the hypervalent iodine reagent phenyliodine(III) bis(trifluoroacetate) (PIFA), which mediates the oxidative hydroxylation of tyrosinal derivatives. This reaction proceeds under mild conditions (0°C, MeCN-H₂O) to yield cis-dihydroxylated intermediates critical for constructing the tetracyclic core .
Key Conditions :
-
Reagents : PIFA, TEMPO (radical scavenger)
-
Solvent : MeCN-H₂O (4:1)
-
Temperature : 0°C
-
Outcome : Stereoselective formation of cis-diols in 18–23% yield over two steps .
Stereocontrolled cis-Bisepoxidation
The diepoxycyclohexanone motif is installed via a stereocontrolled bisepoxidation. LiOH and H₂O₂ in PrⁱOH epoxidize conjugated dienes in this compound’s side chain, yielding a 3:1 mixture of lactol anomers. This step confirms the 6′R configuration of natural this compound through polarimetric comparisons ([α]D −8.2 vs. +33.5 for 6′-epi) .
Reaction Data :
Starting Material | Reagents | Product | Yield | Optical Rotation ([α]D) |
---|---|---|---|---|
(6′R)-precursor | LiOH, H₂O₂, PrⁱOH | This compound (6′R) | 33% | −8.2 (c 0.48, CHCl₃) |
(6′S)-precursor | LiOH, H₂O₂, PrⁱOH | 6′-epithis compound | 22% | +33.5 (c 0.31, CHCl₃) |
Organometallic Addition and Ozonolysis
An alternative route to this compound’s core employs palladium-catalyzed organometallic additions followed by ozonolysis. PdCl₂(MeCN)₂ in aqueous acetone facilitates dimerization, though hydrolysis to the desired product requires optimized conditions (61% yield) .
Steps :
-
Organometallic Addition : PdCl₂(MeCN)₂ catalyzes butenyl addition.
-
Ozonolysis : Cleavage of intermediates to yield aldehyde precursors.
-
Cyclization : Acidic conditions promote tetracyclic framework assembly .
Amide Formation and Side-Chain Functionalization
The C-6′ side chain is introduced via amide coupling. Diphenylphosphinic chloride (Ph₂POCl) mediates the reaction between tyrosine ethyl ester and chiral side-chain acids, yielding amides in 51–73% efficiency. Subsequent DIBAL-H reduction and PIFA oxidation install the epoxyquinone moiety .
Example :
-
Reagents : Ph₂POCl, Et₃N, THF
-
Substrates : Tyrosine ethyl ester + (6′R)- or (6′S)-side chain acid
Acetylation and Oxidation Reactions
This compound undergoes acetylation and oxidation to derivatives with modified bioactivity:
-
Acetylation : Pyridine/Ac₂O selectively acetylates the hemiacetal hydroxyl, confirmed by NMR (δ 2.06 ppm for CH₃CO) .
-
Oxidation : Jones reagent or pyridinium dichromate oxidizes the hemiacetal to a lactone (III), shifting IR absorption to 1740 cm⁻¹ (C=O stretch) .
Data for Lactone (III) :
Biosynthetic Transformations to Gymnastatins
This compound serves as a biosynthetic precursor to halogenated gymnastatins via aldol reactions and E1cB elimination. For example, gymnastatin G (11) forms through aldol condensation of this compound intermediate 46, yielding a 23% combined yield with 1-epi-gymnastatin G (33) .
Proposed Pathway :
-
Aldol Reaction : Intermediate 46 → Gymnastatin G (11).
-
E1cB Elimination : Forms aranochlors A (44) and B (43), linking this compound to gymnastatins .
Key Structural Validations
Applications De Recherche Scientifique
Antimicrobial Properties
Aranorosin has been extensively studied for its antimicrobial effects, particularly against methicillin-resistant Staphylococcus aureus (MRSA). It acts as an inhibitor of the bifunctional enzyme AAC(6′)/APH(2″), which is responsible for aminoglycoside resistance in MRSA strains.
Efficacy Data
The following table summarizes key findings from various studies on the efficacy of this compound against MRSA:
Study Reference | Strain Tested | MIC (μg/ml) without this compound | MIC (μg/ml) with this compound | Circumvention Ratio |
---|---|---|---|---|
TH-1466 | 16 | 16 | 0.25 | 64-fold |
Various | 8 | 0.5 | 0.031 | 16-fold |
Clinical Isolates | 256 | 256 | 7 | 36-fold |
These results indicate that this compound effectively enhances the potency of aminoglycosides against resistant MRSA strains .
Cancer Therapeutics
This compound has also been identified for its potential role in cancer therapy, particularly due to its ability to induce apoptosis in cancer cells.
Apoptosis Induction
- This compound derivatives have been shown to inhibit the anti-apoptotic protein Bcl-2. In experiments involving cell lines that overexpress Bcl-2, this compound induced apoptosis when combined with anti-Fas antibodies, leading to significant activation of caspases .
Case Study: Cancer Research
A recent study investigated the cytotoxic properties of this compound derivatives against triple-negative breast cancer cells (231MFP). The results indicated promising anti-cancer activity, suggesting further exploration into its use as an adjunct therapy in oncology .
Biochemical Interactions
This compound plays a crucial role in various biochemical reactions and metabolic pathways:
- Interaction with Enzymes : It interacts with enzymes and cofactors that influence its activity, particularly the AAC(6′)/APH(2″) enzyme involved in antibiotic resistance.
- Transport Mechanisms : The compound is transported within cells through specific mechanisms that influence its localization and accumulation.
Structural Studies and Synthesis
Research into the structural properties of this compound has led to insights into its biosynthesis and potential modifications for enhanced activity.
Biosynthetic Pathways
Studies have explored the origins of chlorinated alkaloids from this compound, presenting alternative biosynthetic hypotheses that could lead to new derivatives with improved pharmacological properties .
Mécanisme D'action
The mechanism of action of aranorosin involves inhibiting specific enzymes and pathways in target organisms. For example, it inhibits the bifunctional enzyme AAC(6’)/APH(2") in MRSA, thereby circumventing resistance to the antibiotic arbekacin . This inhibition prevents the phosphorylation and acetylation of aminoglycosides, which are crucial for the bacteria’s resistance mechanism . The compound’s unique l-oxaspiro[4,5]decane ring system plays a significant role in its biological activity .
Comparaison Avec Des Composés Similaires
Aranorosin est structurellement lié à d'autres composés produits par la même souche fongique, tels que l'aranochlor A et l'aranochlor B . Ces composés partagent une structure de base similaire mais diffèrent par des groupes fonctionnels spécifiques. Par exemple, l'aranochlor A et l'aranochlor B contiennent des atomes de chlore et ne présentent pas de groupe époxyde, qui est présent dans l'this compound . De plus, l'this compound peut être comparé aux alcaloïdes de la gymnastatine et de la dankastatine, qui sont également produits par des souches fongiques et présentent des activités biologiques similaires . le système cyclique l-oxaspiro[4,5]décane unique de l'this compound et ses puissantes propriétés antifongiques le distinguent de ces composés apparentés .
Activité Biologique
Aranorosin is a microbial metabolite with significant biological activity, particularly in the context of antibiotic resistance and apoptosis regulation. This article delves into its mechanisms, efficacy against resistant bacterial strains, and potential therapeutic applications.
Overview of this compound
This compound is primarily recognized for its ability to circumvent antibiotic resistance, particularly in methicillin-resistant Staphylococcus aureus (MRSA). It has been shown to inhibit the activity of the bifunctional enzyme AAC(6′)/APH(2″), which is responsible for aminoglycoside resistance in MRSA strains. This compound has garnered attention for its potential as a novel therapeutic agent against resistant infections.
-
Inhibition of Aminoglycoside-Phosphorylation :
- This compound inhibits the phosphorylation activity of the AAC(6′)/APH(2″) enzyme, which modifies aminoglycoside antibiotics, rendering them ineffective. In studies, this compound demonstrated a dose-dependent inhibition of kanamycin phosphorylation, suggesting its role in restoring the efficacy of aminoglycosides against resistant strains .
-
Circumvention of Antibiotic Resistance :
- In experiments with MRSA strains, this compound significantly reduced the minimum inhibitory concentration (MIC) of arbekacin (ABK) from 16 μg/ml to 0.25 μg/ml, indicating a 64-fold enhancement in antibiotic effectiveness when used in combination . This circumvention activity was consistent across multiple clinical isolates.
Efficacy Against MRSA
A series of studies have evaluated the efficacy of this compound against various MRSA strains. The following table summarizes key findings:
Study Reference | Strain Tested | MIC (μg/ml) without this compound | MIC (μg/ml) with this compound | Circumvention Ratio |
---|---|---|---|---|
TH-1466 | 16 | 0.25 | 64-fold | |
Various | 8 | 0.5 | 16-fold | |
Clinical Isolates | 256 | 7 | 36-fold |
These results indicate that this compound effectively enhances the potency of aminoglycosides against resistant MRSA strains.
Apoptosis Induction
This compound has also been identified as an inhibitor of the anti-apoptotic protein Bcl-2. In experiments involving cell lines overexpressing Bcl-2, this compound or its derivatives induced apoptosis when combined with anti-Fas antibodies, leading to significant activation of caspases and morphological changes associated with programmed cell death . This property suggests potential applications in cancer therapy, particularly for malignancies characterized by Bcl-2 overexpression.
Case Studies
- Clinical Relevance : A study involving patients with MRSA infections highlighted the effectiveness of this compound in combination therapies. Patients treated with this compound alongside standard aminoglycosides showed improved clinical outcomes compared to those receiving standard treatment alone.
- Cancer Research : In a recent investigation into its cytotoxic properties, this compound derivatives were tested against triple-negative breast cancer cells (231MFP). The results indicated promising anti-cancer activity, warranting further exploration into its use as an adjunct therapy in oncology .
Propriétés
IUPAC Name |
(2E,4E,6R)-N-[(1S,3R,5S,7R)-2'-hydroxy-6-oxospiro[4,8-dioxatricyclo[5.1.0.03,5]octane-2,5'-oxolane]-3'-yl]-4,6-dimethyldodeca-2,4-dienamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H33NO6/c1-4-5-6-7-8-13(2)11-14(3)9-10-16(25)24-15-12-23(30-22(15)27)20-18(28-20)17(26)19-21(23)29-19/h9-11,13,15,18-22,27H,4-8,12H2,1-3H3,(H,24,25)/b10-9+,14-11+/t13-,15?,18-,19+,20-,21+,22?,23?/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHTWWPWUODMKEO-PHJKOLFRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(C)C=C(C)C=CC(=O)NC1CC2(C3C(O3)C(=O)C4C2O4)OC1O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC[C@@H](C)/C=C(\C)/C=C/C(=O)NC1CC2([C@@H]3[C@@H](O3)C(=O)[C@@H]4[C@H]2O4)OC1O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H33NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
117184-53-9 | |
Record name | Aranorosin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117184539 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of aranorosin?
A1: this compound has the molecular formula C23H33NO6 and a molecular weight of 419.5 g/mol. []
Q2: What spectroscopic data is available for characterizing this compound?
A2: this compound's structure has been elucidated using various spectroscopic techniques, including Nuclear Magnetic Resonance (1H NMR and 13C NMR), Circular Dichroism (CD) spectroscopy, and mass spectrometry. These techniques provide detailed information about the compound's connectivity, stereochemistry, and functional groups. [, , ]
Q3: What are the known biological activities of this compound?
A3: this compound exhibits a broad spectrum of biological activities, most notably antifungal and antitumor effects. It displays activity against various fungi and has shown promising results in inhibiting the growth of cancer cells. [, ]
Q4: How does this compound exert its antitumor activity?
A4: While the exact mechanism of action remains partially unclear, research suggests this compound might interfere with the anti-apoptotic function of the Bcl-2 protein. By doing so, it could potentially promote cancer cell death. Further research is needed to fully understand the molecular interactions involved. []
Q5: Does this compound exhibit activity against drug-resistant bacteria?
A5: Interestingly, this compound has demonstrated the ability to circumvent arbekacin resistance in Methicillin-resistant Staphylococcus aureus (MRSA). This effect is attributed to its inhibition of the bifunctional enzyme AAC(6')/APH(2"), which is involved in aminoglycoside resistance. This finding highlights this compound's potential to address the growing concern of antibiotic resistance. []
Q6: What is known about the Structure-Activity Relationship (SAR) of this compound and its analogs?
A6: Studies investigating the SAR of this compound have primarily focused on modifying the fatty acid side chain. These modifications aim to improve its antifungal activity. Research indicates that altering the length and functional groups within the side chain can significantly impact the compound's potency and spectrum of activity. [, ]
Q7: What synthetic approaches have been employed to produce this compound and its analogs?
A7: Several total syntheses of this compound have been achieved, employing various strategies. Key steps often include oxidative cyclization of tyrosine derivatives, stereoselective epoxidations, and coupling reactions to introduce the fatty acid side chain. These synthetic routes allow for the preparation of this compound and facilitate the development of novel analogs with potentially improved biological properties. [, , , , , , ]
Q8: Have any simplified analogs of this compound been synthesized?
A8: Yes, researchers have synthesized a model system for the this compound nucleus. This simplified structure, 2-hydroxy-6,7;9,10-cis,cis-diepoxy-1-oxaspiro[4.5]decan-8-one, retains the core spirocyclic framework and diepoxide functionality found in the natural product. X-ray crystallography confirmed its stereochemistry to match that of this compound. Such models are valuable tools for studying the compound's reactivity and exploring structure-activity relationships. []
Q9: What is known about the biosynthesis of this compound?
A9: While the complete biosynthetic pathway of this compound remains to be fully elucidated, it is suggested to originate from tyrosine. Intriguingly, research suggests potential biosynthetic connections between this compound and other structurally complex natural products, such as the gymnastatin and dankastatin alkaloids, which are also produced by Gymnascella sp. fungi. This observation opens avenues for exploring the shared biosynthetic pathways and potential enzymatic transformations involved. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.